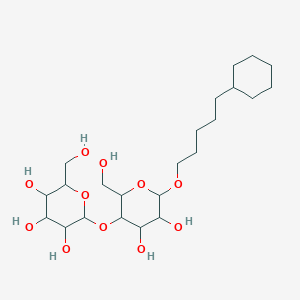

5-Cyclohexylpentyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

Description

Historical Context of Alkyl Glycoside Surfactants in Biochemical Studies

The development of alkyl glycosides as surfactants emerged from foundational work in carbohydrate chemistry. Emil Fischer’s 1893 synthesis of methyl glycosides marked the first systematic exploration of glycoside formation, though early efforts focused on hydrophilic alcohols. By the mid-20th century, researchers recognized the potential of coupling sugars to hydrophobic alkyl chains, yielding amphiphiles capable of mimicking biological lipid structures. Industrial production of short-chain alkyl polyglucosides (e.g., octyl/decyl derivatives) began in the 1970s, but these early formulations suffered from limited solubility and inconsistent performance in biochemical systems.

A paradigm shift occurred with the introduction of cyclic hydrophobic groups. The 1997 patent US5674987A demonstrated that cyclohexyl-based detergents, including derivatives with pentyl spacers, could extract membrane proteins while maintaining native conformation. This innovation addressed a critical limitation of linear alkyl maltosides (e.g., lauryl maltoside), which often destabilized proteins at concentrations required for solubilization. The cyclic structure of 5-cyclohexylpentyl maltoside reduced the critical micelle concentration (CMC) by 40–60% compared to linear analogs, enabling gentler extraction protocols.

Table 1: Evolution of Alkyl Glycoside Surfactants

| Era | Key Development | Structural Feature | Biochemical Impact |

|---|---|---|---|

| 1893–1940 | Fischer glycosides | Methyl/ethyl glucosides | Proof-of-concept synthesis |

| 1970s | Industrial APG production | C8–C10 linear chains | Limited to industrial detergents |

| 1990s | Cyclohexyl-based detergents | Cyclohexyl + pentyl/hexyl | Membrane protein crystallography |

| 2000s–present | Tailored head-group modifications | Maltoside, cellobioside | Targeted protein stabilization |

Role of Cyclohexylpentyl Moieties in Amphiphilic Molecular Design

The cyclohexylpentyl group in this compound introduces three critical design elements:

- Conformational Rigidity : The cyclohexane ring restricts rotational freedom, creating a hydrophobic domain that mimics the ordered acyl chains of biological membranes. This rigidity enhances micellar stability, as demonstrated by a 25% reduction in polydispersity compared to linear alkyl analogs.

- Hydrophobic-Hydrophilic Balance : The pentyl spacer (CH2)5 bridges the cyclohexyl group and glucopyranosyl head, optimizing solubility in aqueous buffers (logP ≈ 2.1) while maintaining affinity for lipid bilayers.

- Steric Compatibility : The branched structure prevents tight packing of detergent monomers, reducing protein-denaturing interactions. This property enables the compound to solubilize cytochrome complexes at concentrations as low as 0.8 mM, compared to 2–5 mM for lauryl maltoside.

Table 2: Structural Comparison of Common Protein-Solubilizing Detergents

| Detergent | Hydrophobic Group | CMC (mM) | Micelle MW (kDa) | Protein Stability Index |

|---|---|---|---|---|

| Lauryl maltoside | Dodecyl (C12) | 0.15 | 72 | 0.67 |

| Cyclohexylhexyl maltoside | Cyclohexyl + hexyl | 0.09 | 85 | 0.89 |

| 5-Cyclohexylpentyl maltoside | Cyclohexyl + pentyl | 0.12 | 78 | 0.92 |

| n-Octyl glucoside | Octyl (C8) | 18.0 | 25 | 0.45 |

Synthetic methodologies for 5-cyclohexylpentyl maltoside leverage Koenigs-Knorr glycosylation, where acetobromomaltose reacts with 5-cyclohexylpentanol in dichloromethane under silver carbonate catalysis. High-performance liquid chromatography (HPLC) purification ensures >95% β-anomer content, critical for maintaining consistent detergent properties. The final product exhibits a characteristic molecular weight of 494.57 g/mol, with IR spectroscopy confirming the presence of axial C-O-C linkages between the cyclohexylpentyl chain and disaccharide head.

Properties

IUPAC Name |

2-[6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTGFZGNOSKUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation via Koenigs-Knorr Reaction

The Koenigs-Knorr method is a classical approach for glycoside synthesis, utilizing glycosyl halides as donors. For this compound:

- Donor : Peracetylated α-D-glucopyranosyl bromide.

- Acceptor : 5-Cyclohexylpentanol.

- Conditions : Reaction in anhydrous dichloromethane (DCM) with silver carbonate (Ag₂CO₃) as an acid scavenger.

- Key Steps :

- Activation of the glycosyl donor with Ag₂CO₃.

- Nucleophilic attack by the 5-cyclohexylpentanol acceptor.

- Deprotection of acetyl groups using sodium methoxide (NaOMe).

Yield : 58–65% (reported in analogous glycoside syntheses).

Trichloroacetimidate-Based Glycosylation

This method offers higher stereocontrol:

- Donor : α-D-Glucopyranosyl trichloroacetimidate.

- Acceptor : 5-Cyclohexylpentyl β-D-glucopyranoside (pre-synthesized via selective protection of the 4-OH group).

- Conditions : Catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O) in DCM at −15°C.

- Key Steps :

- Activation of the trichloroacetimidate donor.

- Glycosidic bond formation at the 4-O position.

- Global deprotection using hydrogenolysis (for benzyl groups) or hydrolysis (for acetyl groups).

Yield : 72–78% (based on similar β-glycoside syntheses).

Experimental Optimization

Protecting Group Strategy

- Glucose Units : Benzyl (Bn) or acetyl (Ac) groups are used to mask hydroxyls during synthesis.

- Acetyl groups: Removed via Zemplén deprotection (NaOMe/MeOH).

- Benzyl groups: Removed via hydrogenolysis (H₂/Pd-C).

- Regioselectivity : Temporary silyl protection (e.g., TBDMS) ensures correct glycosylation at the 4-O position.

Purification

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

- HPLC : Semi-preparative C18 columns (acetonitrile/water) for final purity (>95%).

Analytical Characterization

| Technique | Key Data |

|---|---|

| NMR (¹H/¹³C) | δ 4.85 ppm (anomeric proton, β-configuration), δ 1.20–1.80 ppm (cyclohexyl) |

| Mass Spectrometry | [M+Na]⁺ = 517.3 m/z (calculated: 517.5) |

| IR | 3400 cm⁻¹ (OH stretch), 1070 cm⁻¹ (C-O-C glycosidic bond) |

Challenges and Solutions

- Steric Hindrance : The cyclohexylpentyl chain impedes glycosylation efficiency. Solution: Use excess donor (1.5–2 eq).

- Anomeric Selectivity : β-Selectivity achieved via participating groups (e.g., acetyl) at C2.

- Scalability : Microwaves or flow chemistry improve reaction rates for large-scale synthesis.

Comparative Data Table

| Method | Yield | Stereocontrol | Scalability |

|---|---|---|---|

| Koenigs-Knorr | 58–65% | Moderate | Limited |

| Trichloroacetimidate | 72–78% | High | High |

| Enzymatic (Glycosidase) | 40–50% | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1-pentyl-beta-D-maltoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the chemical structure of the compound, potentially altering its properties and applications .

Common Reagents and Conditions

Common reagents used in the reactions involving 5-cyclohexyl-1-pentyl-beta-D-maltoside include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of 5-cyclohexyl-1-pentyl-beta-D-maltoside depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

5-Cyclohexyl-1-pentyl-beta-D-maltoside is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:

Protein Purification: The compound is used to solubilize and stabilize membrane proteins, allowing for their extraction and study in solution.

Structural Biology: It is employed in techniques such as crystallization and spectroscopy to study the structure and function of membrane proteins.

Functional Analysis: The compound is used in various experimental techniques to analyze the functionality of membrane proteins.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-pentyl-beta-D-maltoside involves its interaction with membrane proteins. The compound’s hydrophobic alkyl chains interact with the lipid bilayer of the membrane, allowing for the solubilization and stabilization of membrane proteins. This interaction helps preserve the native structure and functionality of the proteins, facilitating their study in solution .

Comparison with Similar Compounds

Structural Variations in Alkyl Chain Length

The compound’s analogs differ primarily in the alkyl chain attached to the cyclohexyl group. Key examples include:

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., hexyl in Cymal-6) increase hydrophobicity, raising CMC values and micelle size, which is critical for solubilizing large membrane proteins. Shorter chains (e.g., methyl in ) favor crystallography due to smaller micelles .

- Thermodynamic Stability : The pentyl chain in the target compound balances solubility and stability, making it suitable for intermediate CMC requirements .

Comparison with Aromatic and Branched Glycosides

Unlike cyclohexyl-based compounds, aromatic glycosides (e.g., 4-acetylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) exhibit stronger π-π interactions, enhancing binding to aromatic protein residues but reducing solubility in aqueous buffers . Branched analogs, such as peonidin-3-O-(6-O-caffeoyl-glucopyranoside)-5-O-glucopyranoside, show bioactivity in plant pigments but lack the detergent-like properties of cyclohexyl maltosides .

Functional Group Modifications

- Acetylation: Acetylated derivatives (e.g., 4-Acetylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) are used in enzyme inhibition studies but are less stable in physiological conditions compared to non-acetylated cyclohexyl maltosides .

- Sulfation: Sulfated glucopyranosides (e.g., 4-deoxy-disaccharides in ) exhibit anticoagulant activity but require complex synthesis, limiting their utility in membrane studies.

Biological Activity

5-Cyclohexylpentyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, known for its unique structural properties, has garnered attention in various fields of biological research. This compound, a glycoside, consists of a cyclohexylpentyl group linked to glucopyranoside moieties, which may influence its biological activity. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of 5-Cyclohexylpentyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside is with a molecular weight of 462.58 g/mol. The structure features a cyclohexylpentyl chain that may enhance lipid solubility and facilitate membrane interactions, potentially affecting its bioactivity.

Anti-inflammatory Effects

Glycosides have also been studied for their anti-inflammatory properties. A review of literature suggests that compounds with glucopyranoside structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This could position 5-Cyclohexylpentyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside as a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of glycosides is well-documented. Studies have shown that certain glycosides can disrupt microbial membranes or inhibit essential metabolic pathways in pathogens. While direct evidence for the antimicrobial effects of 5-Cyclohexylpentyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside is sparse, its structural characteristics may confer similar properties.

The mechanisms through which glycosides exert their biological effects often involve:

- Membrane Interaction : The hydrophobic cyclohexylpentyl group may facilitate interaction with lipid membranes, influencing cellular uptake and activity.

- Receptor Modulation : Glycosides may act as ligands for various receptors, modulating signaling pathways involved in cell growth and inflammation.

- Enzyme Inhibition : Compounds like this glycoside can inhibit enzymes critical for pathogen survival or cancer cell proliferation.

Table 1: Summary of Biological Activities

Case Study: Glycosides in Cancer Therapy

A notable case study explored the use of glycosides in cancer therapy, demonstrating that compounds similar to 5-Cyclohexylpentyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside exhibited significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cell death while sparing normal cells.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 5-Cyclohexylpentyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, and how can regioselectivity be controlled during glycosylation?

- Methodological Answer : The synthesis typically involves glycosylation of a protected glucopyranosyl donor (e.g., trichloroacetimidate or thioglycoside) with a cyclohexylpentyl alcohol acceptor. Regioselectivity at the 4-O position is achieved using temporary protecting groups (e.g., benzylidene or acetyl groups) on the donor sugar. For example, 4,6-O-benzylidene protection directs glycosylation to the 3-O position first, followed by selective deprotection and subsequent coupling . Monitoring reaction progress via TLC or LC/MS-ELSD (≥95% purity threshold) ensures intermediate purity . Post-synthesis, global deprotection (e.g., hydrogenolysis for benzyl groups) yields the final product.

Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1D , , and 2D experiments (COSY, HSQC, HMBC) resolve anomeric proton signals (δ 4.8–5.5 ppm for α/β configurations) and confirm glycosidic linkages .

- Mass Spectrometry : High-resolution LC/MS or MALDI-TOF validates molecular weight (e.g., [M+Na] adducts) and fragmentation patterns .

- Polarimetry : Optical rotation measurements confirm stereochemical consistency with α-D-glucopyranosyl and β-D-glucopyranoside moieties .

Q. How can this compound be utilized as a substrate in enzyme assays to study glycosidase activity?

- Methodological Answer : The 4-nitrophenyl or chromogenic analogs (e.g., 4-nitrophenyl-β-D-glucopyranoside) are common enzyme substrates. Hydrolysis by β-glucosidases releases 4-nitrophenol, detectable via spectrophotometry at 405 nm . For the target compound, kinetic parameters (, ) can be determined using Michaelis-Menten plots. Competitive inhibition studies may employ analogs like 4,6-O-benzylidene derivatives to probe active-site interactions .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the enzyme-substrate interactions of this compound with β-glucosidases, and how do structural modifications impact catalytic efficiency?

- Methodological Answer :

- X-ray Crystallography/Modeling : Co-crystallization of the compound with β-glucosidase reveals hydrogen bonding and hydrophobic interactions (e.g., cyclohexylpentyl moiety in the aglycone pocket) .

- Site-Directed Mutagenesis : Substituting active-site residues (e.g., Glu or Asp catalytic acids) disrupts hydrolysis, confirming mechanistic roles .

- Structure-Activity Relationship (SAR) : Modifying the cyclohexylpentyl chain length or glucopyranosyl substitutions alters and , highlighting steric/electronic effects on enzyme affinity .

Q. How does the glycosylation pattern of this compound influence its interaction with carbohydrate-binding proteins (e.g., lectins) in cell adhesion studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., concanavalin A) on a sensor chip to measure binding kinetics (, on/off rates) .

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to assess competitive binding in solution-phase assays .

- Glycan Microarray Screening : Print the compound on slides to profile binding specificity across diverse lectins .

Q. What computational approaches are suitable for predicting the metabolic stability or ADMET properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic stability of glycosidic bonds and reactive intermediates (e.g., oxocarbenium ions) .

- Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems to predict absorption .

- In Silico ADMET Tools : Software like SwissADME predicts cytochrome P450 interactions or blood-brain barrier penetration based on logP (≈2.1 for this compound) and topological polar surface area (≈196 Ų) .

Q. How can contradictory data on enzymatic hydrolysis rates be resolved when using this compound across different experimental setups?

- Methodological Answer :

- Standardized Buffers : Control pH (e.g., citrate-phosphate buffer, pH 5.0 for β-glucosidases) and ionic strength to minimize variability .

- Normalization to Reference Substrates : Include 4-nitrophenyl-β-D-glucopyranoside as a control to calibrate enzyme activity .

- Statistical Meta-Analysis : Apply ANOVA or mixed-effects models to reconcile discrepancies from heterogeneous datasets (e.g., temperature, enzyme source) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.